"Chlorodimethyl(2-phenylethyl)silane" properties and specifications
"Chlorodimethyl(2-phenylethyl)silane" properties and specifications
An In-Depth Technical Guide to Chlorodimethyl(2-phenylethyl)silane
Abstract: This technical guide provides a comprehensive overview of Chlorodimethyl(2-phenylethyl)silane, a versatile organosilane reagent. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's physicochemical properties, synthesis, and key applications, with a particular focus on its role as a protecting group in complex organic synthesis. Safety protocols, analytical characterization, and detailed experimental procedures are also presented to ensure both efficacy and safety in laboratory and industrial settings.
Introduction and Strategic Importance
Chlorodimethyl(2-phenylethyl)silane, also known as phenylethyldimethylchlorosilane, is a valuable organosilicon compound widely utilized in organic chemistry.[1] Its unique structure, featuring a reactive chlorosilyl group and a stable phenylethyl moiety, makes it an important reagent, particularly as a protecting group for alcohols and other sensitive functionalities in multi-step syntheses.[2][3] The strategic selection of a protecting group is a cornerstone of modern synthetic chemistry, preventing unwanted side reactions and enabling the selective transformation of complex molecules.[4][5] This guide will elucidate the specific advantages and applications of Chlorodimethyl(2-phenylethyl)silane in this context.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key specifications for Chlorodimethyl(2-phenylethyl)silane are summarized below.
| Property | Value | Reference |
| CAS Number | 17146-08-6 | |
| Molecular Formula | C₁₀H₁₅ClSi | [1] |
| Molecular Weight | 198.76 g/mol | |
| Appearance | Colorless to pale yellow liquid | [6] |
| Density | 0.997 g/mL at 25 °C | |
| Boiling Point | 57 °C at 0.03 mmHg | |
| Flash Point | 102 °C (215.6 °F) - closed cup | |
| Refractive Index | n20/D 1.509 (lit.) | [7][8] |
| Solubility | Miscible with tetrahydrofuran, ether, and hexane. Reacts with water. | [7] |
Synthesis and Manufacturing Insights
The synthesis of chlorosilanes is a well-established industrial process. While specific proprietary methods may vary, a common route to compounds like Chlorodimethyl(2-phenylethyl)silane involves the hydrosilylation of styrene with a suitable chlorosilane, such as chlorodimethylsilane, in the presence of a catalyst.
Another general approach for creating tetraorganosilanes involves the nucleophilic substitution of chlorosilanes with organometallic reagents, such as Grignard reagents.[9] For instance, the reaction of dichlorodimethylsilane with phenylethylmagnesium bromide would yield the desired product. The choice of solvent, temperature, and catalyst are critical parameters that influence the yield and purity of the final product.[9]
Caption: Generalized workflow for the synthesis of Chlorodimethyl(2-phenylethyl)silane.
Key Applications in Organic Synthesis and Drug Development
The primary utility of Chlorodimethyl(2-phenylethyl)silane in research and drug development lies in its function as a silylating agent to protect hydroxyl groups.[2] Organosilanes, in general, are indispensable tools in modern organic synthesis, serving as protecting groups, reducing agents, and intermediates in cross-coupling reactions.[2][10]
Silyl Ether Formation as a Protective Strategy
The phenylethyldimethylsilyl group is particularly useful for the protection of alcohols. The reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom, displacing the chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as imidazole or triethylamine, to neutralize the HCl byproduct.
The resulting silyl ether is stable under a wide range of reaction conditions, including basic, nucleophilic, and organometallic reactions.[5] This stability allows for chemical transformations on other parts of a complex molecule without affecting the protected hydroxyl group.
Caption: Protection of an alcohol and subsequent deprotection.
Deprotection Strategies
A key advantage of silyl protecting groups is the ability to remove them under mild and specific conditions. The silicon-oxygen bond of the silyl ether is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives this reaction to completion, regenerating the original alcohol with high yield.
Analytical Characterization
To ensure the quality and purity of Chlorodimethyl(2-phenylethyl)silane, several analytical techniques are employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and identifying any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The characteristic peaks of the phenylethyl and dimethylsilyl groups provide a definitive fingerprint of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of the Si-Cl bond and the aromatic C-H bonds.
Safety, Handling, and Storage
Chlorodimethyl(2-phenylethyl)silane is classified as a corrosive substance that causes severe skin burns and eye damage. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical goggles or a face shield are mandatory.[11]
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn.[11]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is required.[11]
-
Respiratory Protection: If working outside of a fume hood or in case of a spill, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is necessary.[11][12]
Handling and Storage:
-
The compound is moisture-sensitive and reacts with water, so it should be stored under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[13][14]
-
In case of a spill, use an absorbent material to collect the substance and dispose of it as hazardous waste.[11]
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a step-by-step method for the protection of a primary alcohol using Chlorodimethyl(2-phenylethyl)silane.
Materials:
-
Primary alcohol (1.0 eq)
-
Chlorodimethyl(2-phenylethyl)silane (1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous DCM.
-
Add imidazole to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add Chlorodimethyl(2-phenylethyl)silane dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude silyl ether.
-
If necessary, purify the product by flash column chromatography on silica gel.
References
-
Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE Safety Data Sheet. [Link]
-
Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE Safety Data Sheet. [Link]
-
Gelest, Inc. sic2295.0 - ((chloromethyl)phenylethyl)dimethylchlorosilane. [Link]
-
Organic Syntheses. (chloromethyl)dimethylphenylsilane. [Link]
-
Lookchem. Cas 68128-25-6,((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. [Link]
-
PubChem. Chloro(3-chloro-2-methylpropyl)dimethylsilane. [Link]
-
Henkel. Safety Data Sheet. [Link]
-
NISCAIR. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]
-
PubChem. Phenethyldimethylchlorosilane. [Link]
-
Fisher Scientific. A Review of Organosilanes in Organic Chemistry. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Wikipedia. Silyl protecting groups. [Link]
-
ResearchGate. Chemistry and Applications of Organosilanes – An Overview. [Link]
-
American Coatings Association. PROTECTIVE COATINGS. [Link]
-
Dow Corning. Organosilane Technology in Coating Applications: Review and Perspectives. [Link]
-
OxyChem. Methylene Chloride Applications. [Link]
-
OxyChem. Methyl Chloride End Use Applications. [Link]
-
IMPAG. Organofunctional silanes in the application of coatings. [Link]
Sources
- 1. Phenethyldimethylchlorosilane | C10H15ClSi | CID 86970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thermofishersci.in [thermofishersci.in]
- 3. Silyl protecting groups - Wikipedia [en.wikipedia.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 18145-83-0: Chloro(3-chloro-2-methylpropyl)dimethylsil… [cymitquimica.com]
- 7. Chlorodimethylphenylsilane | 768-33-2 [chemicalbook.com]
- 8. クロロ(ジメチル)フェニルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
- 12. gelest.com [gelest.com]
- 13. fishersci.com [fishersci.com]
- 14. mysds.henkel.com [mysds.henkel.com]
